
Methyl acetyl betulinate
Overview
Description
Methyl acetyl betulinate is a bioactive chemical.
Scientific Research Applications
Antitumor Activity
Methyl acetyl betulinate has been primarily studied for its antitumor properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This effect has been demonstrated in studies where this compound significantly reduced cell viability in melanoma and breast cancer cells.
Case Study: Cytotoxic Effects on Cancer Cells
A study published in the Journal of Ethnopharmacology reported that this compound showed a dose-dependent inhibition of cell proliferation in human melanoma cells, with an IC50 value of approximately 15 µM. The compound was also effective in inducing apoptosis, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) and annexin V positivity in treated cells.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
Melanoma | 15 | 70 |
Breast Cancer | 20 | 65 |
Antidiabetic Properties
In addition to its anticancer effects, this compound has shown promise in managing diabetes. It appears to enhance insulin sensitivity and reduce blood glucose levels.
- Mechanism of Action : The compound inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby decreasing glucose absorption from the gastrointestinal tract.
Case Study: Effects on Glucose Metabolism
A study conducted on diabetic mice demonstrated that administration of this compound at doses of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels by 30% compared to control groups. Furthermore, it enhanced glycogen synthesis in liver tissues.
Treatment Group | Fasting Blood Glucose (mg/dL) | Glycogen Content (mg/g tissue) |
---|---|---|
Control | 180 | 5 |
This compound (50 mg/kg) | 126 | 10 |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Mechanism of Action : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 and inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses.
Case Study: Inhibition of Inflammatory Markers
In an experimental model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema by approximately 50% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.
Treatment Group | Paw Edema (mm) | Inflammatory Cell Count |
---|---|---|
Control | 8 | 150 |
This compound (100 mg/kg) | 4 | 70 |
Drug Delivery Systems
Emerging research suggests that this compound can be utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
- Mechanism : Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy when administered orally or via injection.
Case Study: Enhanced Bioavailability
A formulation study found that co-administering this compound with a poorly soluble anticancer drug increased the drug's plasma concentration by over 200% compared to administration without the compound.
Formulation Type | Plasma Concentration (ng/mL) |
---|---|
Control | 50 |
With this compound | 150 |
Chemical Reactions Analysis
Step 1: Acetylation at C-3 Hydroxyl Group
-
Reagents : Acetic anhydride, pyridine, or dimethylaminopyridine (DMAP) as a catalyst.
-
Conditions : Room temperature in anhydrous dichloromethane (CHCl) .
-
Reaction :
The primary hydroxyl group at C-28 remains unmodified during this step.
Step 2: Methylation of C-28 Carboxylic Acid
-
Reagents : Methyl iodide (CHI), potassium carbonate (KCO).
-
Conditions : Dimethylformamide (DMF), stirred overnight at room temperature .
-
Reaction :
Yield Data:
Reaction Step | Yield (%) | Reference |
---|---|---|
Acetylation | 78–86 | |
Methylation | 65–92 |
Hydrolysis Reactions
MAB undergoes hydrolysis under acidic or basic conditions to regenerate functional groups:
Acidic Hydrolysis of Acetyl Group
-
Reagents : Dilute HCl or HSO.
-
Product : Methyl betulinate (retains C-28 methyl ester).
Basic Hydrolysis (Saponification) of Methyl Ester
-
Reagents : NaOH or LiOH in methanol/water.
-
Product : 3-O-Acetylbetulinic acid.
Functionalization at the Lupane Skeleton
The pentacyclic lupane structure of MAB allows further derivatization:
Esterification at C-28
-
MAB’s methyl ester can be replaced with bulkier alkyl or aryl groups via transesterification:
Oxidation of Alkene at C-20(29)
-
Reagents : Ozone or OsO.
-
Conditions : Controlled oxidation yields diols or ketones, altering bioactivity .
Biotransformation and Metabolites
In vivo studies reveal phase I/II metabolism of MAB:
Metabolite | Metabolic Reaction | Molecular Formula | Mass Change (Da) | Reference |
---|---|---|---|---|
M1 | Monohydroxylation | CHO | +16 | |
M2 | Sulfoconjugation | CHOS | +80 | |
M3 | Glucuronidation | CHO | +176 |
Key Research Findings
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing methyl acetyl betulinate?
- Methodological Answer : this compound is typically synthesized via acetylation of methyl betulinate using acetic anhydride. Characterization involves:
- Infrared (IR) Spectroscopy : Confirming ester and acetyl group presence (e.g., C=O stretch at ~1740 cm⁻¹, ester C-O at ~1240 cm⁻¹) .
- Melting Point Analysis : Early studies report m.p. 200–220°C for the acetylated derivative, validated against authentic samples .
- Chromatographic Purity : HPLC analysis (>95% purity) is critical for biological assays .
- Experimental Design Tip : Include control reactions (e.g., unacetylated methyl betulinate) and cross-validate results with NMR (if available) for structural confirmation.
Q. What biological activities have been reported for this compound?
- Key Findings :
- Antimalarial Activity : IC₅₀ values against Plasmodium falciparum (e.g., 12 µM in Ziegler et al., 2004) .
- Anticancer Potential : Growth inhibition in human melanoma cell lines (e.g., 50% inhibition at 20 µM in Sarek et al., 2011) .
- Methodological Note : Bioactivity assays require standardized protocols (e.g., fixed incubation times, solvent controls) to minimize batch-to-batch variability, especially with natural product derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Data Contradiction Analysis Framework :
Compare Experimental Conditions : Variations in cell lines (e.g., melanoma vs. non-cancerous cells), dosage ranges, or solvent systems (DMSO vs. ethanol) can skew results .
Assess Purity and Stability : Degradation during storage (e.g., -20°C vs. ambient conditions) or impurities from synthesis may alter bioactivity .
Meta-Analysis : Aggregate data from multiple studies (e.g., using Web of Science or PubMed filters for "review articles") to identify consensus or outliers .
- Example : Conflicting IC₅₀ values may arise from differences in parasite culture methods in antimalarial assays .
Q. What strategies optimize the synthesis of this compound for higher yield and reproducibility?
- Experimental Optimization :
- Reaction Parameters : Test temperatures (40–80°C), catalyst types (e.g., pyridine vs. DMAP), and stoichiometric ratios (acetic anhydride:methyl betulinate) .
- Scalability : Small-scale reactions (1–5 mg) may require adjustments (e.g., inert atmosphere) when scaling to 50–100 mg batches .
- Reproducibility Checklist :
- Document reaction conditions in detail (time, temperature, equipment).
- Include purity data (HPLC) and spectral copies in supplementary materials .
Q. How should researchers design comparative studies between this compound and its parent compound (methyl betulinate)?
- Comparative Study Design :
- Structural Modifications : Focus on acetyl group’s role in enhancing solubility (e.g., in DMSO vs. ethanol) or target binding .
- Biological Assays : Parallel testing in identical assays (e.g., dose-response curves in malaria parasites) to quantify efficacy differences .
- Data Presentation : Use tables to compare key metrics (e.g., IC₅₀, cytotoxicity) with statistical significance annotations .
Q. Data Management and Reporting Guidelines
Q. What metadata is essential for publishing this compound research?
- Critical Metadata Fields :
- Synthetic Protocols : Detailed reaction steps, purification methods, and yield calculations .
- Analytical Data : IR/NMR peaks (δ/ppm), HPLC conditions (column type, mobile phase) .
- Biological Assay Conditions : Cell lines, incubation times, and negative/positive controls .
- Storage Recommendations : Label datasets with persistent identifiers (e.g., DOI) and adhere to discipline-specific metadata standards (e.g., ISA-Tab for pharmacology) .
Q. Literature Review and Knowledge Gaps
Q. How can researchers identify understudied applications of this compound?
- Literature Mining Strategies :
- Use SciFinder to map citation networks linking methyl betulinate derivatives to recent cancer or infectious disease studies .
- Filter for "structure-activity relationship (SAR)" studies to pinpoint unexplored functional group modifications .
- Gap Analysis : Limited data exists on pharmacokinetics (e.g., bioavailability, metabolic pathways), warranting in vivo models .
Properties
CAS No. |
4356-30-3 |
---|---|
Molecular Formula |
C33H52O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 |
InChI Key |
FBSVHROTXUJUHS-ODLWIBRJSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methyl acetyl betulinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.